molecular formula C11H5ClF3N3 B2694766 1-(3-chlorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carbonitrile CAS No. 318497-85-7

1-(3-chlorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carbonitrile

Cat. No.: B2694766
CAS No.: 318497-85-7
M. Wt: 271.63
InChI Key: UGGNQMIAXNSOEE-UHFFFAOYSA-N
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Description

1-(3-chlorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carbonitrile is a chemical compound that belongs to the pyrazole family This compound is characterized by the presence of a chlorophenyl group, a trifluoromethyl group, and a carbonitrile group attached to a pyrazole ring

Preparation Methods

The synthesis of 1-(3-chlorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carbonitrile typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the reaction of 3-chlorobenzaldehyde with trifluoroacetic acid and hydrazine hydrate to form the corresponding hydrazone.

Industrial production methods for this compound may involve continuous flow processes to enhance yield and safety. These methods often utilize optimized reaction conditions, such as controlled temperature and pressure, to achieve high selectivity and efficiency .

Chemical Reactions Analysis

1-(3-chlorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carbonitrile undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(3-chlorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carbonitrile has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 1-(3-chlorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest .

Comparison with Similar Compounds

1-(3-chlorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carbonitrile can be compared with other similar compounds, such as:

    1-(3-chlorophenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile: Similar structure but different substitution pattern.

    1-(3-chlorophenyl)-5-(methyl)-1H-pyrazole-4-carbonitrile: Similar structure but with a methyl group instead of a trifluoromethyl group.

    1-(3-bromophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carbonitrile: Similar structure but with a bromophenyl group instead of a chlorophenyl group.

The uniqueness of this compound lies in its specific combination of substituents, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-(3-chlorophenyl)-5-(trifluoromethyl)pyrazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H5ClF3N3/c12-8-2-1-3-9(4-8)18-10(11(13,14)15)7(5-16)6-17-18/h1-4,6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGGNQMIAXNSOEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)N2C(=C(C=N2)C#N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H5ClF3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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